2-(cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H25BO2 and its molecular weight is 224.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications in Organic Chemistry
Synthesis of Mercapto- and Piperazino-Methyl-Phenylboronic Acid Derivatives : These derivatives have been synthesized for studying their inhibitory activity against serine proteases including thrombin (Spencer et al., 2002).
Use as an Allylating Reagent : The compound has been employed for the preparation of homoallylic alcohols and amines, demonstrating its versatility as an allylating reagent (Ramachandran & Gagare, 2010).
Preparation via Continuous Flow : A scalable process for its preparation from various starting materials has been developed, indicating its potential for large-scale production (Fandrick et al., 2012).
Palladium-Catalyzed Borylation : This process has been used for the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, showcasing its utility in creating complex organic structures (Takagi & Yamakawa, 2013).
Synthesis of Stilbenes and Polyenes : The compound has been used in the synthesis of boron-containing stilbene derivatives, with potential applications in LCD technology and as therapeutic agents for neurodegenerative diseases (Das et al., 2015).
Development of New Chemical Building Blocks
Building Block for Silicon-Based Drugs : A derivative of the compound has been developed as a new building block for synthesizing biologically active silicon compounds (Büttner et al., 2007).
Synthesis of Benzyloxycyanophenylboronic Esters : Its derivatives have been synthesized, expanding the range of boronic esters available for various chemical applications (El Bialy et al., 2011).
Advanced Materials and Polymer Synthesis
Polymer Synthesis : The compound has been used in the precision synthesis of poly(3-hexylthiophene), showing its application in the field of polymer chemistry (Yokozawa et al., 2011).
Coupling Reactions for Azulene Oligomers : Its derivatives have been utilized in the synthesis and coupling reactions of azulene oligomers, important for studying their physicochemical properties (Kurotobi et al., 2002).
Miscellaneous Applications
Electrochemical Properties : The electrochemical properties and reactions of sulfur-containing organoboron compounds, including derivatives of this compound, have been analyzed, contributing to the understanding of organoborate chemistry (Tanigawa et al., 2016).
Rhodium- and Ruthenium-Catalyzed Reactions : Its use in rhodium- and ruthenium-catalyzed dehydrogenative borylation of vinylarenes has been explored, indicating its role in the synthesis of vinylboronates (Murata et al., 2002).
Properties
IUPAC Name |
2-(cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BO2/c1-12(2)13(3,4)16-14(15-12)10-11-8-6-5-7-9-11/h11H,5-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDLPZMWGFPYEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560141 | |
Record name | 2-(Cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123706-53-6 | |
Record name | 2-(Cyclohexylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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